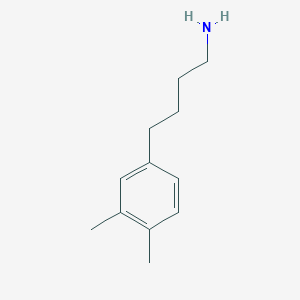

4-(3,4-Dimethylphenyl)butan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

4-(3,4-dimethylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-7,9H,3-5,8,13H2,1-2H3 |

InChI Key |

USCHNUFEZAKENA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCCN)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3,4 Dimethylphenyl Butan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for 4-(3,4-Dimethylphenyl)butan-1-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned. The most apparent disconnection is at the C-N bond, which points to a primary alkyl halide and an ammonia (B1221849) surrogate as synthetic equivalents. Another strategic disconnection involves breaking the C-C bond at various points in the butyl chain, suggesting precursors like substituted benzaldehydes or ketones that can be elaborated to the final product. The choice of disconnection strategy is often guided by the availability of starting materials and the desire to control regioselectivity, especially when dealing with substituted aromatic rings. ox.ac.uk

Classical Synthetic Approaches to this compound

Several well-established methods in organic synthesis are applicable to the preparation of this compound.

Reductive Amination Pathways from Corresponding Carbonyl Precursors

Reductive amination is a highly versatile method for synthesizing amines. masterorganicchemistry.comorganic-chemistry.org This approach typically involves the reaction of a ketone or aldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the desired amine. youtube.comyoutube.com For the synthesis of this compound, a suitable precursor would be 4-(3,4-dimethylphenyl)butanal. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.com Catalytic hydrogenation over nickel or palladium is also an effective method for the reduction step. youtube.com

Table 1: Reagents for Reductive Amination

| Precursor | Reagents | Product |

| 4-(3,4-Dimethylphenyl)butanal | 1. NH3, cat. H+ 2. NaBH3CN or H2/Pd | This compound |

| 1-(3,4-Dimethylphenyl)butan-1-one | 1. NH3, cat. H+ 2. NaBH3CN or H2/Pd | This compound |

This table presents common reagents used in the reductive amination process to form the target amine from its corresponding carbonyl precursors.

Nitrile Reduction Strategies for Primary Amine Formation

The reduction of a nitrile group is a reliable and direct method for the synthesis of primary amines. wikipedia.orgstudymind.co.uk This pathway involves the conversion of a suitable nitrile, in this case, 4-(3,4-dimethylphenyl)butanenitrile, to this compound. The reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. libretexts.orgyoutube.com Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst such as Raney nickel, platinum, or palladium is a common and often more economical industrial method. wikipedia.orgstudymind.co.uk

Amide Reduction Methods Utilizing Hydride Reagents

Primary amides can be effectively reduced to primary amines using powerful hydride-donating reagents. wikipedia.orgmasterorganicchemistry.comorgoreview.com For the synthesis of this compound, the corresponding amide, 4-(3,4-dimethylphenyl)butanamide, would be the starting material. Lithium aluminum hydride (LiAlH4) is the most common reagent for this transformation, readily reducing the amide to the amine. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, followed by careful quenching and workup to isolate the amine product. ucalgary.ca It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. ucalgary.ca

Gabriel Amine Synthesis and Analogous Phthalimide-Based Routes

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur with direct amination. byjus.comkhanacademy.orgmasterorganicchemistry.comlibretexts.org The synthesis begins with the deprotonation of phthalimide (B116566) with a base like potassium hydroxide (B78521) to form the phthalimide anion, a potent nucleophile. byjus.commasterorganicchemistry.com This anion then undergoes a nucleophilic substitution reaction with a primary alkyl halide, such as 1-bromo-4-(3,4-dimethylphenyl)butane. The resulting N-alkylphthalimide is subsequently cleaved, typically by hydrazinolysis (using hydrazine) or acidic hydrolysis, to release the desired primary amine. byjus.comwikipedia.org While effective, the Gabriel synthesis is generally limited to primary alkyl halides. wikipedia.org

Modern and Sustainable Synthetic Protocols for this compound

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for amine production. These modern protocols often utilize earth-abundant metal catalysts and aim to minimize waste and energy consumption. rsc.org

Catalytic amination reactions using hydrogen as the reductant and ammonia as the nitrogen source are at the forefront of green amine synthesis. rsc.orgacs.org Nickel-based catalysts, for example, have shown high activity and selectivity for the reductive amination of aldehydes and ketones to primary amines. rsc.orgacs.org Ruthenium-catalyzed reactions have also been developed for the conversion of renewable resources like amino acids into primary amines. chemistryviews.org These catalytic systems often operate under milder conditions than classical methods and offer a more atom-economical route to the target amine. The development of heterogeneous catalysts is also a key area of research, as they can be easily separated and recycled, further enhancing the sustainability of the process. anr.fr

Catalytic Hydrogenation Techniques for Selective Amine Synthesis

The reduction of nitriles is a primary and atom-economical route for synthesizing primary amines. thalesnano.com However, the catalytic hydrogenation of nitriles can be complex, often leading to the formation of secondary and tertiary amine by-products. commonorganicchemistry.com Achieving high selectivity for the primary amine, this compound, from its nitrile precursor requires careful selection of catalysts and reaction conditions.

Commonly employed heterogeneous catalysts include Raney Nickel and Palladium on carbon (Pd/C). commonorganicchemistry.com To suppress the formation of secondary amines, the reaction is often conducted in the presence of ammonia or a basic additive. commonorganicchemistry.com For instance, the hydrogenation of nitriles using Raney Nickel frequently includes ammonia to minimize by-products. commonorganicchemistry.com More recently, advanced catalyst systems have been developed to enhance selectivity. Iron pincer complexes have demonstrated superior activity and selectivity in the hydrogenation of various nitriles to primary amines under relatively mild conditions. rsc.org Another approach involves modifying standard catalysts; a palladium-on-carbon catalyst treated with ethylenediamine, denoted as Pd/C(en), has been shown to selectively hydrogenate other functional groups while leaving aryl nitrile groups intact, indicating its potential for controlled reductions in multifunctional molecules. nih.gov

The choice of solvent and reaction parameters is also critical. Solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF) are commonly used. Hydrogen pressure and temperature must be carefully controlled to balance reaction rate with selectivity. Lower temperatures generally favor the formation of the primary amine.

Application of Palladium-Catalyzed Cross-Coupling Reactions in Precursor Synthesis

The key precursor for the target amine is 4-(3,4-dimethylphenyl)butanenitrile. A highly effective method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and mild reaction conditions. nih.govlibretexts.org

In this context, the synthesis would involve the coupling of 3,4-dimethylphenylboronic acid with a suitable four-carbon building block containing a halide and a nitrile group, such as 4-bromobutanenitrile . The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A typical catalyst system consists of a palladium precursor, like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a phosphine (B1218219) ligand. libretexts.org The choice of ligand is crucial for catalyst stability and reactivity. The reaction requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step.

Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, presents significant advantages for the synthesis of this compound, particularly for scalability, safety, and reproducibility. nih.gov Both the precursor synthesis and the final hydrogenation step are amenable to flow reactor technology.

For the synthesis of the nitrile precursor, flow processes can offer precise control over reaction time and temperature, potentially increasing yield and purity. rsc.org A cyanide-free method for synthesizing aryl nitriles from ketones using TosMIC (p-toluenesulfonylmethyl isocyanide) has been successfully demonstrated in a continuous flow setup, highlighting the adaptability of nitrile synthesis to this technology. rsc.org

The catalytic hydrogenation of nitriles in a flow system is particularly advantageous. thalesnano.comnih.gov Using a packed-bed reactor containing a heterogeneous catalyst (e.g., Raney Nickel or a carbon-coated nickel catalyst) allows for the continuous passage of the nitrile substrate solution under a stream of hydrogen gas. nih.govrsc.org This approach mitigates the risks associated with handling large volumes of hydrogen gas in batch reactors and allows for sustained, automated production. thalesnano.com Studies have shown that continuous-flow hydrogenation of nitriles can achieve quantitative conversions and high selectivity for primary amines under optimized conditions. nih.govrsc.org For example, a successful transfer hydrogenation of various aryl nitriles has been achieved in a continuous flow reactor using a ruthenium catalyst and isopropanol (B130326) as a hydrogen source. thalesnano.com

Stereoselective Synthesis of Chiral Analogues of this compound (If Applicable to Chiral Center)

The chemical structure of this compound features the amine group attached to a primary carbon (C1 of the butane (B89635) chain), which is not a stereocenter. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, stereoselective synthesis to obtain a specific chiral analogue of this particular compound is not applicable.

Optimization of Reaction Conditions, Yields, and Purity Profiles for this compound Synthesis

Precursor Synthesis Optimization: For the Suzuki-Miyaura coupling of 3,4-dimethylphenylboronic acid and 4-bromobutanenitrile, key variables include the palladium source, ligand, base, and solvent. The table below illustrates potential optimization outcomes based on typical findings for similar reactions. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Coupling for 4-(3,4-dimethylphenyl)butanenitrile Synthesis

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 75 | 95 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | 98 |

| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 88 | 97 |

This is a representative table based on analogous literature data.

Amine Synthesis Optimization: In the final hydrogenation step, the choice of catalyst, hydrogen pressure, temperature, and additives directly impacts the selectivity and yield of this compound. The goal is to maximize the conversion of the nitrile while minimizing the formation of secondary and tertiary amine impurities. commonorganicchemistry.comrsc.org

Table 2: Optimization of Catalytic Hydrogenation of 4-(3,4-dimethylphenyl)butanenitrile

| Entry | Catalyst | H₂ Pressure (bar) | Solvent | Additive | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | 10 | Ethanol | None | 50 | 80 | 90 (impurities noted) |

| 2 | Raney Ni | 50 | Ethanol | NH₃ | 70 | 94 | 98 |

| 3 | 5% Rh/Al₂O₃ | 20 | THF | None | 60 | 91 | 97 |

This is a representative table based on analogous literature data. rsc.org

Chemical Transformations and Derivatization Strategies for 4 3,4 Dimethylphenyl Butan 1 Amine

Functionalization of the Primary Amine Moiety of 4-(3,4-Dimethylphenyl)butan-1-amine

The primary amine group is a versatile handle for derivatization through various reactions, including acylation, sulfonylation, alkylation, and the formation of urea (B33335), thiourea (B124793), and guanidine (B92328) analogues.

The primary amine of this compound readily undergoes acylation with reagents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is a common strategy to introduce a wide variety of substituents. For instance, acylation with trifluoroacetic anhydride (B1165640) (TFAA) replaces a labile hydrogen on the amine with a trifluoroacyl group, a technique often used to improve chromatographic behavior. wikipedia.org Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. mdpi.com These transformations are fundamental in modifying the compound's physicochemical properties.

Table 1: Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-(4-(3,4-dimethylphenyl)butyl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | N-(4-(3,4-dimethylphenyl)butyl)benzenesulfonamide |

The nitrogen atom of this compound can be alkylated to produce secondary and tertiary amines. A particularly effective method is reductive alkylation (also known as reductive amination). This one-pot procedure involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. nih.govorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.org This method provides a straightforward route to N-alkyl and N,N-dialkyl derivatives. For example, reaction with formaldehyde (B43269) in the presence of a suitable reducing agent yields the N,N-dimethylated product.

Table 2: Reductive Alkylation of this compound

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride (B8407120) | N,N-Dimethyl-4-(3,4-dimethylphenyl)butan-1-amine |

| Acetone | Sodium cyanoborohydride | N-Isopropyl-4-(3,4-dimethylphenyl)butan-1-amine |

The primary amine functionality serves as a nucleophile for the synthesis of urea, thiourea, and guanidine derivatives, which are significant classes of compounds in medicinal chemistry.

Ureas: Urea derivatives can be synthesized by reacting this compound with an appropriate isocyanate. wikipedia.org Alternative methods avoid the use of potentially hazardous isocyanates and include reactions with phosgene (B1210022) substitutes or the palladium-catalyzed coupling with aryl chlorides and sodium cyanate (B1221674) in a one-pot process. acs.org

Thioureas: Analogous to urea formation, thiourea derivatives are readily prepared by the reaction of the primary amine with an isothiocyanate. masterorganicchemistry.com These organosulfur compounds are synthesized through the nucleophilic addition of the amine to the carbon of the isothiocyanate.

Guanidines: The synthesis of guanidine derivatives from primary amines is a well-established transformation. nih.gov A common laboratory method involves the reaction of this compound with a guanylating agent, such as 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea, often in the presence of a promoter like mercury(II) chloride, followed by the removal of protecting groups under acidic conditions. researchgate.net

Table 3: Synthesis of Urea, Thiourea, and Guanidine Derivatives

| Derivative Class | Reagent Example | Product Name Example |

| Urea | Phenyl isocyanate | 1-(4-(3,4-Dimethylphenyl)butyl)-3-phenylurea |

| Thiourea | Phenyl isothiocyanate | 1-(4-(3,4-Dimethylphenyl)butyl)-3-phenylthiourea |

| Guanidine | 1H-Pyrazole-1-carboxamidine hydrochloride | 1-(4-(3,4-Dimethylphenyl)butyl)guanidine |

The butylamine (B146782) side chain allows for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, although this often requires prior modification of the amine or the aromatic ring. While the four-carbon chain length is not suitable for a direct Pictet-Spengler reaction, which typically requires a β- or γ-arylethylamine to form six- or seven-membered rings respectively, other cyclization pathways are plausible. wikipedia.orgnih.gov For instance, an intramolecular Friedel-Crafts-type reaction can lead to the formation of a tetralin ring system. wikipedia.org This would typically involve converting the amine to a better leaving group or an alcohol to generate a carbocation that can be attacked by the electron-rich dimethylphenyl ring, resulting in a substituted aminotetralin.

Modifications of the 3,4-Dimethylphenyl Ring of this compound Analogues

The aromatic ring of this compound and its analogues is amenable to diversification through electrophilic aromatic substitution reactions.

The positions ortho to the methyl groups (C-2 and C-5) and para to the methyl groups (C-6 relative to the C-3 methyl, and C-1 relative to the C-4 methyl, which is already substituted) are activated. The positions available for substitution are C-2, C-5, and C-6. The C-2 and C-5 positions are the most electronically enriched due to the combined activating effect of the adjacent methyl groups. Therefore, electrophiles are most likely to attack at these positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-4,5-dimethyl-1-(4-aminobutyl)benzene |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4,5-dimethyl-1-(4-aminobutyl)benzene |

| Acylation | Acetyl Chloride / AlCl₃ | 1-(4-Acetyl-2,3-dimethylphenyl)butan-1-amine |

Introduction of Halogen and Other Functional Groups via Precursor Modification

The introduction of functional groups, particularly halogens, onto the aromatic ring of this compound is most effectively achieved by modifying suitable precursors rather than the final amine. This approach circumvents issues with catalyst poisoning or unwanted side reactions with the basic amine group. A primary precursor for these modifications is 1,2-dimethylbenzene (o-xylene) or its more elaborated derivatives like 4-(3,4-dimethylphenyl)butanoic acid. chemicalbook.com

Halogenation: The aromatic ring of o-xylene (B151617) is activated towards electrophilic aromatic substitution by the two methyl groups. Standard halogenation conditions can be employed to introduce chlorine, bromine, or iodine. For instance, bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The directing effects of the two methyl groups would likely lead to a mixture of products, with substitution occurring at positions 5 and 6.

A more controlled strategy involves the functionalization of a later-stage intermediate, such as 4-(3,4-dimethylphenyl)butanoic acid. This precursor allows for a wider range of reactions before the final reduction to the amine. For example, direct halogenation of this butanoic acid derivative can be performed, or more advanced techniques like mechanochemical halogenation using N-halosuccinimides could offer selective C-H bond functionalization. beilstein-journals.org The process for synthesizing a related bromo-substituted butanoic acid has been demonstrated, highlighting the viability of performing transformations on the phenylbutanoic acid core before subsequent conversion to an amine. orgsyn.org

Introduction of Other Functional Groups: Beyond halogens, other functional groups can be installed on the aromatic ring at the precursor stage.

Nitration: Treatment of a suitable precursor with a mixture of nitric acid and sulfuric acid can introduce a nitro group. The nitro group can then be reduced to an amine, which can be further derivatized, or it can be used in displacement reactions.

Sulfonylation: The introduction of a sulfonyl group (e.g., -SO₂Cl) can be achieved via chlorosulfonation. This group is a valuable handle for further derivatization, such as in the synthesis of sulfonamides.

Acylation: Friedel-Crafts acylation can introduce a ketone functionality onto the aromatic ring. This ketone can serve as a point for further carbon-carbon bond formation or be converted to other functional groups.

The general principle involves a multi-step synthesis where the aromatic ring is first functionalized, followed by the elaboration and conversion of the side chain to the final butan-1-amine moiety. A hypothetical reaction scheme starting from 4-(3,4-dimethylphenyl)butanoic acid is presented below.

Table 1: Hypothetical Pathway for Precursor Functionalization

| Step | Precursor | Reagents and Conditions | Intermediate Product | Final Target (after side-chain modification) |

| 1a | 4-(3,4-dimethylphenyl)butanoic acid | Br₂, FeBr₃ | 4-(5-Bromo-3,4-dimethylphenyl)butanoic acid | 4-(5-Bromo-3,4-dimethylphenyl)butan-1-amine |

| 1b | 4-(3,4-dimethylphenyl)butanoic acid | HNO₃, H₂SO₄ | 4-(5-Nitro-3,4-dimethylphenyl)butanoic acid | 4-(5-Nitro-3,4-dimethylphenyl)butan-1-amine |

| 1c | 4-(3,4-dimethylphenyl)butanoic acid | AcCl, AlCl₃ | 4-(5-Acetyl-3,4-dimethylphenyl)butanoic acid | 4-(5-Acetyl-3,4-dimethylphenyl)butan-1-amine |

This interactive table outlines potential synthetic routes. The feasibility and yields of these reactions would require experimental validation.

Diversification of the Butane (B89635) Linker in this compound Analogues

Homologation and Dehomologation Strategies of the Alkyl Chain

Modifying the length of the four-carbon chain connecting the dimethylphenyl ring and the amine group is a key strategy for exploring structure-activity relationships. This can be achieved through homologation (chain extension) or dehomologation (chain shortening) of a carboxylic acid precursor.

Homologation: The most common method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis . organic-chemistry.orgwikipedia.orglibretexts.org This sequence begins with the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. ambeed.com The crucial step is a silver(I)-catalyzed Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile. organic-chemistry.orgnrochemistry.com If water is used as the nucleophile, the homologous carboxylic acid is formed.

For instance, applying the Arndt-Eistert homologation to 4-(3,4-dimethylphenyl)butanoic acid would yield 5-(3,4-dimethylphenyl)pentanoic acid. This new acid could then be converted to its corresponding amine, 5-(3,4-dimethylphenyl)pentan-1-amine, via standard methods like a Curtius rearrangement or reduction of the corresponding amide.

Dehomologation: Shortening the alkyl chain typically involves degradation reactions. The Barbier-Wieland degradation provides a method for shortening an alkyl chain by one carbon atom. This process involves converting the carboxylic acid to a diphenyl carbinol, followed by dehydration and oxidative cleavage of the resulting alkene. Another classical method is the Hunsdiecker reaction , where the silver salt of a carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom, which can then be converted to the amine.

Incorporation of Heteroatoms (e.g., Oxygen, Sulfur, Nitrogen) into the Alkyl Spacer

Introducing heteroatoms into the linker can significantly alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility.

Oxygen (Ether Linkage): An oxygen atom can be incorporated via a Williamson ether synthesis. This would involve reacting 3,4-dimethylphenol (B119073) with a suitable haloalkanol (e.g., 3-bromopropan-1-ol). The resulting alcohol can then be converted to the target amine through a Mitsunobu reaction with a nitrogen source (like phthalimide) or by converting the alcohol to a leaving group followed by nucleophilic substitution with an amine equivalent.

Sulfur (Thioether Linkage): A thioether linker can be synthesized by reacting 3,4-dimethylthiophenol with a haloalkylamine or a protected haloalkanol. The synthesis of phenylthio-containing compounds is a well-established field, providing a template for such modifications. researchgate.netelsevierpure.com

Nitrogen (Amine Linkage): Incorporating a nitrogen atom to create a diamine structure can be achieved through several routes. One approach involves the reductive amination of a 3,4-dimethylphenyl-containing aldehyde with a protected aminoalkanol. Alternatively, the N-alkylation of an amine with a suitable 3,4-dimethylbenzyl halide derivative can be employed.

Table 2: Strategies for Heteroatom Incorporation in the Linker

| Heteroatom | Synthetic Strategy | Precursors | Resulting Analogue Structure |

| Oxygen | Williamson Ether Synthesis | 3,4-Dimethylphenol + 3-Halo-propan-1-amine | 3-(3,4-Dimethylphenoxy)propan-1-amine |

| Sulfur | Thioalkylation | 3,4-Dimethylthiophenol + 3-Halo-propan-1-amine | 3-(3,4-Dimethylphenylthio)propan-1-amine |

| Nitrogen | Reductive Amination | 3,4-Dimethylbenzaldehyde + Ethane-1,2-diamine | N1-(3,4-Dimethylbenzyl)ethane-1,2-diamine |

This interactive table summarizes potential synthetic approaches for creating heteroatom-containing analogues.

Synthesis of Conformationally Restricted or Cyclic Analogues Incorporating the this compound Scaffold

Introducing conformational constraints by creating cyclic analogues can lead to compounds with enhanced selectivity and potency for biological targets. The flexible butanamine chain can be incorporated into a new ring system fused to the dimethylphenyl ring.

A primary strategy for this is intramolecular cyclization. Starting with 4-(3,4-dimethylphenyl)butanoic acid, an intramolecular Friedel-Crafts acylation can be performed. Using a strong acid like polyphosphoric acid, the acyl group can cyclize onto the aromatic ring to form a six-membered ketone ring, resulting in a tetralone derivative (e.g., 6,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one). This tetralone is a rigid scaffold that can be further derivatized, for example, by reductive amination of the ketone to install the desired amine functionality in a fixed orientation.

For longer chain homologues, such as 5-(3,4-dimethylphenyl)pentanoic acid, a similar intramolecular Friedel-Crafts acylation would lead to a seven-membered ring system (a benzosuberone derivative).

While the classic Pictet-Spengler and Bischler-Napieralski reactions are used to synthesize tetrahydroisoquinolines from phenethylamines, they are not directly applicable to a phenylbutanamine for forming a six-membered heterocyclic ring. thermofisher.comrsc.org However, modified cyclization strategies could be envisioned. For example, if an additional functional group is present on the alkyl chain, it could participate in cyclization reactions to form various heterocyclic systems.

Application of Combinatorial Chemistry and Parallel Synthesis for Library Generation of this compound Derivatives

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening. enamine.net The this compound scaffold is an excellent starting point for such efforts due to the reactive primary amine handle.

Scaffold Decoration: In a typical parallel synthesis approach, the core scaffold, this compound, is distributed into an array of reaction vessels, such as a 96-well plate. researchgate.net A diverse set of building blocks is then added to react with the primary amine. This "scaffold decoration" approach allows for the creation of hundreds of unique derivatives in a short period. enamine.net

Common reactions performed in parallel on amine scaffolds include:

Amide Formation: Reaction with a library of diverse carboxylic acids or acyl chlorides.

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent. This has been successfully used to create libraries of N-benzyl phenethylamines. nih.gov

Sulfonamide Formation: Reaction with a library of sulfonyl chlorides.

Urea/Thiourea Formation: Reaction with a library of isocyanates or isothiocyanates.

Commercial services and specialized chemical suppliers often possess extensive libraries of building blocks and validated, automated protocols for these reactions, enabling the rapid production of novel compound libraries for discovery programs. enamine.netenamine.net

Table 3: Compound Classes from Parallel Synthesis of this compound

| Reaction Type | Building Block Library | Resulting Functional Group | General Structure of Derivative |

| Acylation | Carboxylic Acids (R-COOH) | Amide | 3,4-Me₂-Ph-(CH₂)₄-NH-C(=O)-R |

| Reductive Amination | Aldehydes (R-CHO) | Secondary Amine | 3,4-Me₂-Ph-(CH₂)₄-NH-CH₂-R |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | 3,4-Me₂-Ph-(CH₂)₄-NH-SO₂-R |

| Urea Formation | Isocyanates (R-NCO) | Urea | 3,4-Me₂-Ph-(CH₂)₄-NH-C(=O)-NH-R |

This interactive table illustrates the diversification achievable through parallel synthesis starting from the primary amine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound in solution. Through a combination of one-dimensional and two-dimensional experiments, a full picture of the molecule's framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, alkyl, and amine protons. The aromatic region would feature three protons on the 1,2,4-trisubstituted benzene ring. The butyl chain protons would appear as a series of multiplets, while the two methyl groups on the ring would each produce a singlet. The amine (NH₂) protons typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides one signal for each unique carbon atom. For this compound, 12 distinct signals are expected: 6 for the aromatic carbons (four substituted and two unsubstituted), 4 for the butyl chain carbons, and 2 for the methyl carbons. The chemical shifts are influenced by the electron density and neighboring atoms. Carbons attached to the nitrogen atom are typically shifted downfield.

¹⁵N NMR: Nitrogen-15 NMR, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom. For a primary aliphatic amine like this compound, the ¹⁵N chemical shift would be expected in the typical range for such functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic-H (C5-H) | ~6.9-7.1 (d) | - |

| Aromatic-H (C2-H) | ~6.9-7.1 (s) | - |

| Aromatic-H (C6-H) | ~6.9-7.1 (d) | - |

| Ar-CH₂- (Cα) | ~2.5-2.7 (t) | ~35-37 |

| -CH₂- (Cβ) | ~1.6-1.8 (m) | ~28-30 |

| -CH₂- (Cγ) | ~1.4-1.6 (m) | ~32-34 |

| -CH₂-NH₂ (Cδ) | ~2.7-2.9 (t) | ~41-43 |

| -NH₂ | ~1.5-2.5 (br s) | - |

| Aromatic-CH₃ (at C3) | ~2.2 (s) | ~19-21 |

| Aromatic-CH₃ (at C4) | ~2.2 (s) | ~19-21 |

| Aromatic Quaternary (C1) | - | ~138-140 |

| Aromatic Quaternary (C3) | - | ~135-137 |

| Aromatic Quaternary (C4) | - | ~134-136 |

| Aromatic CH (C2, C5, C6) | - | ~126-130 |

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. For the butyl chain, COSY would show correlations between Hα-Hβ, Hβ-Hγ, and Hγ-Hδ, confirming the linear nature of the chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This technique would definitively assign each proton signal in the butyl chain to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the molecular fragments. For example, correlations would be observed from the benzylic protons (Hα) to the aromatic carbons (C1, C2, C6) and from the methyl protons to their attached and adjacent aromatic carbons, confirming the substitution pattern.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. For a flexible molecule like this, NOESY/ROESY can provide insights into preferred conformations in solution.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could be employed to study its structure and dynamics in the solid phase. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local environment within the crystal lattice. This technique is particularly powerful for identifying and characterizing different polymorphic forms, which may exhibit distinct physical properties.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure based on fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₂H₁₉N. chemscene.com The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with high confidence.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Calculated Exact Mass ([M+H]⁺) | 178.1596 Da |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.

The fragmentation of this compound is expected to proceed through characteristic pathways for phenethylamine-type structures. Key fragmentation events would include:

Benzylic Cleavage: Cleavage of the bond between the Cβ and Cγ carbons is a common pathway for arylbutanamines, which would lead to the formation of a stable dimethylbenzyl or tropylium-type cation at m/z 119.

Alpha-Cleavage: Cleavage of the bond between Cγ and Cδ adjacent to the amine group could occur, though benzylic cleavage is often more dominant.

Loss of Ammonia (B1221849): A neutral loss of ammonia (NH₃) from the molecular ion is also a possible fragmentation pathway.

In a theoretical or in-vitro metabolic study, MS/MS would be invaluable for identifying potential metabolites. nih.gov Common metabolic transformations for such a compound could include hydroxylation of the aromatic ring or the alkyl chain, followed by Phase II conjugation reactions like glucuronidation. nih.gov Each metabolite would produce a unique mass shift and a distinct fragmentation pattern in the MS/MS spectrum, allowing for its structural characterization. nih.gov

An in-depth analysis of the chemical compound this compound is crucial for understanding its structural and purity characteristics. Advanced analytical techniques, including spectroscopic, spectrometric, and chromatographic methodologies, provide the necessary tools for this comprehensive characterization. These methods are fundamental in identifying functional groups, determining solid-state structure, assessing purity, and separating isomers.

Computational and Theoretical Chemistry of 4 3,4 Dimethylphenyl Butan 1 Amine

Molecular Docking Studies of 4-(3,4-Dimethylphenyl)butan-1-amine and its Analogues with Biological Macromolecules (e.g., Enzymes, Receptors)

Estimation of Binding Affinities and Free Energies of Binding

The estimation of binding affinity is a cornerstone of computational drug design, quantifying the strength of the interaction between a ligand, such as this compound, and its target receptor. The binding free energy (ΔG_bind) is the key thermodynamic quantity that determines this affinity. A more negative ΔG_bind value corresponds to a more stable protein-ligand complex and thus higher binding affinity.

Several computational methods are employed to estimate ΔG_bind, ranging from rapid scoring functions used in molecular docking to more computationally intensive and accurate techniques like endpoint free energy calculations. nih.gov Molecular docking is typically the first step, predicting the preferred orientation of the ligand within the receptor's binding site. Following docking, more rigorous methods can be applied to refine the binding energy prediction.

Commonly used endpoint methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.govfrontiersin.org These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with a continuum solvation model to account for the effects of the aqueous environment. frontiersin.org The thermodynamic cycle for MM/PBSA calculations involves computing the free energies of the complex, the free protein, and the free ligand. nih.gov The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. nih.gov

The binding free energy in these calculations is typically decomposed into several components:

ΔE_vdw : Van der Waals energy.

ΔE_elec : Electrostatic energy.

ΔG_pol : Polar solvation energy.

ΔG_nonpol : Nonpolar solvation energy.

For a compound like this compound, a known trace amine analogue, a likely biological target is the Trace Amine-Associated Receptor 1 (TAAR1). nih.govmdpi.com Computational studies can model the interaction of this ligand with the TAAR1 binding pocket. The protonated amine would likely form a crucial salt bridge with an acidic residue (e.g., Aspartic Acid), while the dimethylphenyl group would engage in hydrophobic and van der Waals interactions within a nonpolar subpocket of the receptor.

More rigorous methods, such as alchemical free energy calculations like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide even more accurate predictions. columbia.edurutgers.edu These methods compute the relative binding free energy between two ligands by simulating a non-physical, alchemical pathway that transforms one molecule into the other. columbia.edu While computationally demanding, these methods are powerful tools for accurately ranking a series of analogues during lead optimization. columbia.edu

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_vdw (Van der Waals) | -45.5 | Favorable interactions from nonpolar contacts of the dimethylphenyl and butyl groups. |

| ΔE_elec (Electrostatic) | -60.2 | Strong, favorable interaction from the salt bridge of the protonated amine. |

| ΔG_pol (Polar Solvation) | +68.5 | Unfavorable energy from desolvating the polar amine and receptor residues. |

| ΔG_nonpol (Nonpolar Solvation) | -4.8 | Favorable energy from the hydrophobic effect. |

| ΔG_bind (Total Binding Free Energy) | -42.0 | Sum of all components, indicating a strong predicted binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are represented by mathematical equations that can predict the activity or properties of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their binding affinity for a specific target, such as a monoamine transporter or receptor. The process involves several key steps:

Dataset Assembly : A series of derivatives is created, typically by modifying substituents on the phenyl ring or the alkylamine chain. The biological activity (e.g., IC50 or Ki) for each compound is determined experimentally.

Descriptor Calculation : For each molecule in the series, a wide range of numerical descriptors are calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. They can represent physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., HOMO/LUMO energies), or steric properties. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a selection of descriptors to the biological activity. researchgate.net

Validation : The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation) and external validation (using a set of compounds not included in the model training).

In the context of phenethylamine analogues like this compound, QSAR studies have shown that descriptors related to lipophilicity (logP), electronic character (e.g., orbital energies), and molecular shape are often crucial for activity. nih.govbeilstein-journals.org For instance, a QSAR model for a set of derivatives might reveal that increasing the lipophilicity of the aromatic ring and ensuring an optimal electrostatic potential around the amine are key to enhancing binding affinity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide further insights by generating 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. frontiersin.org

| Derivative (R-group modification) | pIC50 (Activity) | LogP (Lipophilicity) | MR (Molar Refractivity) | E_HOMO (eV) |

|---|---|---|---|---|

| 3,4-Dimethyl (Parent) | 7.5 | 3.8 | 58.1 | -8.9 |

| 4-Chloro-3-methyl | 7.8 | 4.1 | 58.7 | -9.1 |

| 3-Trifluoromethyl-4-methyl | 7.2 | 4.3 | 58.5 | -9.5 |

| 4-Methoxy-3-methyl | 6.9 | 3.4 | 59.3 | -8.6 |

| 3,4-Dichloro | 8.1 | 4.5 | 59.3 | -9.3 |

Cheminformatics and Virtual Screening Applications for Identifying Novel Scaffolds and Bioisosteric Replacements of this compound

Cheminformatics combines computational methods with chemical information to support drug discovery. Key applications include virtual screening to identify new hit compounds and the strategic design of new molecules through bioisosteric replacement and scaffold hopping. nih.gov

Virtual Screening (VS) is a computational technique used to search large libraries of compounds to identify molecules that are likely to bind to a drug target. rsc.org For a target of this compound, such as TAAR1, VS can be performed in two main ways:

Structure-Based Virtual Screening (SBVS) : This method requires the 3D structure of the target receptor, which can be obtained experimentally (X-ray crystallography) or computationally (homology modeling). rsc.orgresearchgate.net Millions of compounds are then docked into the target's binding site, and their predicted binding affinity is scored. rsc.org Compounds with the best scores are selected for experimental testing. Recent advances using AI-predicted structures, such as those from AlphaFold, have further enhanced the power of this approach.

Ligand-Based Virtual Screening (LBVS) : When a high-quality receptor structure is unavailable, LBVS uses the structure of a known active ligand, like this compound, as a template. The database is searched for molecules with similar 2D fingerprints or 3D shapes and pharmacophore features (e.g., the relative arrangement of a protonated amine and an aromatic ring).

Bioisosteric Replacement is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com For this compound, several bioisosteric replacements could be considered to modulate its properties. drughunter.com Replacing the phenyl ring with bioisosteres can alter properties like metabolic stability and solubility. nih.gov

Scaffold hopping is a more advanced computational approach that aims to identify compounds with a completely different core structure (scaffold) but which retain the same biological activity. nih.govuniroma1.it This is useful for discovering novel chemical series with potentially better drug-like properties or for navigating around existing patents. nih.gov Algorithms can search for new scaffolds that maintain the key pharmacophoric features of the original ligand in the correct 3D orientation.

| Original Fragment | Potential Bioisostere | Rationale / Potential Impact |

|---|---|---|

| 3,4-Dimethylphenyl | Thiophene or Pyridine | Introduce heteroatoms to modulate polarity, solubility, and potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Bicyclo[1.1.1]pentane (BCP) | Saturated, rigid mimic of a phenyl ring; can improve metabolic stability and solubility. nih.gov | |

| 4-Fluorophenyl | Fluorine can block metabolic oxidation and improve binding affinity without significantly increasing size. cambridgemedchemconsulting.com | |

| -CH2- (in butyl chain) | -O- (ether) | Increases polarity and flexibility. |

| Cyclopropyl | Introduces rigidity, alters conformation and metabolic profile. |

Investigation of Biological Target Interactions and Mechanistic Insights for 4 3,4 Dimethylphenyl Butan 1 Amine and Its Analogues in Vitro and Ex Vivo Research

Enzyme Inhibition/Activation Studies of 4-(3,4-Dimethylphenyl)butan-1-amine in Cell-Free Systems

Cell-free enzyme assays are fundamental in early drug discovery to determine if a compound can modulate the activity of a specific enzyme. These systems utilize purified enzymes or subcellular fractions (which are free of whole cells) to study direct interactions between a compound and an enzyme target, thereby avoiding the complexities of cellular uptake, metabolism, and signaling cascades.

For a primary amine like this compound, a key enzyme class of interest is the monoamine oxidases (MAO). MAO-A and MAO-B are crucial enzymes in the metabolism of endogenous and xenobiotic amines. nih.gov Inhibition of these enzymes can lead to significant physiological effects. mdpi.com Assays to determine MAO inhibition often measure the rate of substrate oxidation. This can be done continuously by monitoring oxygen consumption with a polarographic electrode or by observing changes in absorbance for specific substrates like kynuramine. nih.gov

While specific studies on the interaction of this compound with MAO or other enzymes are not presently available, its structure as a phenethylamine derivative suggests it could be a potential substrate or inhibitor for amine-metabolizing enzymes. mdpi.com Enzyme inhibition-based assays provide a rapid and effective tool for evaluating such potential interactions at a molecular level. mdpi.com

Receptor Binding Profiling of this compound Analogues using Radioligand Binding Assays and Fluorescence Polarization

Radioligand binding assays are a cornerstone of pharmacology, used to quantify the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled test compound to displace a radioactively labeled ligand from its receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity.

Studies on various phenethylamine analogues, which share a core structure with this compound, have revealed diverse receptor binding profiles. These compounds frequently interact with monoamine receptors.

Serotonin (5-HT) Receptors: Phenethylamines are well-known for their interaction with serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂A, 5-HT₂B, 5-HT₂C). mdpi.com The affinity for these receptors is highly dependent on the substitution pattern on the phenyl ring. nih.govnih.gov For example, methoxy groups at the 2 and 5 positions of the phenyl ring are often optimal for high 5-HT₂A receptor affinity. nih.gov N-benzyl substitution on the amine has also been shown to increase affinity and potency at the 5-HT₂A receptor. mdpi.com

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines typically bind more strongly to TAAR1 compared to their α-methylated amphetamine counterparts. frontiersin.org However, N-2-methoxybenzyl substitution has been observed to decrease binding affinity for TAAR1. psilosybiini.info

Adrenergic and Dopaminergic Receptors: While some phenethylamine analogues show low affinity for α₁ₐ and D₂ receptors, N-2-methoxybenzyl (NBOMe) substitution can significantly increase binding affinity for adrenergic α₁ receptors. frontiersin.orgpsilosybiini.info

The table below summarizes the receptor binding affinities for a selection of phenethylamine analogues, illustrating the impact of structural modifications.

| Compound | Substitution Pattern | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 2,5-Dimethoxyphenethylamine (2C-H) | 2,5-dimethoxy | 5-HT₂A | 1700 |

| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | 4-bromo, 2,5-dimethoxy | 5-HT₂A | 140 |

| 2-(2,5-Dimethoxy-4-iodophenyl)ethanamine (2C-I) | 4-iodo, 2,5-dimethoxy | 5-HT₂A | 80 |

| 2C-H Analogue | 2,5-dimethoxy | TAAR1 | 21 |

| 2C-B Analogue | 4-bromo, 2,5-dimethoxy | TAAR1 | 320 |

| 25I-NBOMe | N-(2-methoxybenzyl), 4-iodo, 2,5-dimethoxy | 5-HT₂A | 0.044 |

| 25I-NBOMe | N-(2-methoxybenzyl), 4-iodo, 2,5-dimethoxy | α₁ₐ Adrenergic | 310 |

Data compiled from published research on phenethylamine analogues. frontiersin.orgpsilosybiini.info

Ion Channel Modulation Studies by this compound in Isolated Cell or Tissue Preparations

Ion channels are critical regulators of cellular excitability and signaling. Various endogenous and exogenous compounds, including those with amine functionalities, can modulate their function. Techniques like the two-electrode voltage clamp and patch clamp are used in isolated cells (e.g., Xenopus oocytes expressing a specific channel) or tissue preparations to study how a compound affects ion flow through these channels.

Endogenous polyamines, such as spermine, are known to interact with and block several types of ion channels. nih.gov Intracellular spermine, for instance, is responsible for the inward rectification of certain K⁺ channels and Ca²⁺-permeable glutamate receptors by directly plugging the channel pore. nih.govnih.gov Extracellularly, polyamines can have multiple effects on the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, including both stimulation and voltage-dependent block. nih.gov

While specific studies investigating the effects of this compound on ion channels have not been identified, its primary amine structure suggests a potential for interactions similar to other polyamines. Research in this area would be necessary to determine if it can modulate neuronal excitability or other physiological processes through direct ion channel interactions.

Cellular Uptake and Subcellular Distribution Studies of this compound in Model Cell Lines (e.g., Caco-2 monolayers, isolated organelles)

Understanding how a compound crosses biological membranes is crucial for determining its bioavailability and mechanism of action. Model cell lines are extensively used for this purpose. Caco-2 cell monolayers, for example, are derived from human colon adenocarcinoma cells and differentiate to form a polarized epithelial layer that serves as a widely accepted in vitro model for predicting intestinal drug absorption.

For phenethylamine-like compounds, cellular uptake can occur through two primary mechanisms:

Passive Lipophilic Diffusion: Due to their lipophilic nature, many amphetamine analogues can cross the plasma membrane directly via diffusion. nih.gov This process is not dependent on transporters and allows the compound to enter cells based on its physicochemical properties and the concentration gradient. frontiersin.org

Transporter-Mediated Uptake: These compounds are also known substrates for monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov This active transport mechanism allows for the accumulation of the compound inside specific cells, such as neurons, at concentrations higher than would be achieved by passive diffusion alone.

While specific cellular uptake studies for this compound in Caco-2 or other model cell lines are not available, its structure suggests it likely utilizes a combination of passive diffusion and potential interactions with monoamine or other amine transporters.

In Vitro Metabolic Stability and Metabolite Identification Studies of this compound Using Hepatic Microsomes and Isolated Enzymes

In vitro metabolism studies are essential for predicting a drug candidate's pharmacokinetic profile. nih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, providing data on its metabolic stability. flinders.edu.au The most common system for this is the use of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. epa.govresearchgate.net

The metabolic stability of a compound is typically reported as its half-life (t₁/₂) or intrinsic clearance (Clᵢₙₜ). frontiersin.org Compounds that are rapidly metabolized may have poor bioavailability, while those that are very slowly metabolized could accumulate and cause toxicity. researchgate.net

For phenethylamine derivatives, metabolism is primarily carried out by CYP enzymes. The expected metabolic pathways for this compound would include several Phase I reactions:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the dimethylphenyl ring.

Alkyl Hydroxylation: Oxidation of the butyl chain.

N-Dealkylation/Deamination: Removal of the amine group, which can lead to the formation of an aldehyde and then a carboxylic acid.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility and facilitate excretion. flinders.edu.au

After incubating the parent compound with liver microsomes, the resulting mixture is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to separate and identify the metabolites. By comparing the fragmentation patterns of the metabolites with that of the parent compound, their structures can be elucidated.

Studies on related tryptamines and phenethylamines have identified metabolites formed through hydroxylation, N-dealkylation, and carbonylation. frontiersin.orgfhnw.ch For this compound, one could predict the formation of metabolites such as hydroxylated derivatives on the aromatic ring or butyl chain, and the corresponding carboxylic acid resulting from deamination and subsequent oxidation. Identifying these metabolites is critical for understanding the compound's clearance mechanisms and identifying any potentially active or reactive metabolites. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets of this compound Derivatives (Focus on Molecular Recognition and Binding)

Substituted phenethylamines are known to interact with a variety of biological targets, primarily within the central nervous system. wikipedia.org A key target for many compounds in this class is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating monoaminergic neurotransmission. researchgate.netacs.org Structure-activity relationship (SAR) studies on various series of TAAR1 agonists have elucidated the molecular features crucial for recognition and binding.

A fundamental requirement for TAAR1 agonism is the presence of a basic amino group, which typically forms a key salt-bridge interaction with a conserved aspartate residue (Asp103) in the receptor's binding pocket. nih.gov The aromatic ring of the phenethylamine scaffold engages in π-π stacking interactions with aromatic residues within the binding site, such as phenylalanine (Phe186, Phe195, Phe268) and tryptophan (Trp264). nih.govresearchgate.net

The substitution pattern on the phenyl ring significantly influences the potency and selectivity of these compounds. For instance, in a series of oxazoline-based TAAR1 agonists, the presence and position of substituents on an aromatic ring directly attached to the core structure were found to be critical for activity. nih.gov While a direct correlation for the 3,4-dimethyl substitution of this compound is not available, studies on related amphetamine analogues show that substitutions on the phenyl ring can modulate their activity as monoamine releasers. researchgate.net

The length and substitution of the alkyl chain also play a role in receptor interaction. The butan-1-amine side chain of the titular compound suggests a degree of conformational flexibility that can influence how the molecule fits into the binding pocket of its target.

Table 1: Key Structural Features and Their Role in TAAR1 Agonist Activity

| Structural Feature | Role in Molecular Recognition and Binding |

| Basic Amino Group | Forms a critical salt-bridge with Asp103 in the TAAR1 binding pocket. nih.gov |

| Aromatic Ring | Engages in π-π stacking interactions with aromatic residues like Phe186, Phe195, Phe268, and Trp264. nih.govresearchgate.net |

| Phenyl Ring Substituents | Modulate potency and selectivity; specific substitution patterns can enhance or decrease activity at monoamine transporters and receptors. researchgate.net |

| Alkyl Chain | Influences conformational flexibility and optimal positioning within the binding site. |

Mechanistic Elucidation of Cellular Responses to this compound in Model Cell Lines

The cellular responses to substituted phenethylamines are multifaceted and depend on the specific compound and the model system being studied. Given the structural similarity of this compound to amphetamine analogues, it is plausible that it could elicit a range of cellular effects, including modulation of signal transduction pathways and, under certain conditions, induction of apoptosis.

Signal Transduction Pathway Analysis:

Activation of TAAR1 by agonists typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.gov This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA). Furthermore, TAAR1 activation has been shown to modulate other signaling pathways, such as the phosphorylation of ERK and CREB, in a concentration- and time-dependent manner. nih.gov In the context of dopaminergic systems, TAAR1 activation can functionally interact with and modulate the signaling of dopamine receptors, such as the D2 receptor. acs.orgnih.gov

In Vitro Apoptosis Induction:

While direct evidence for apoptosis induction by this compound is not available, some structurally related compounds have been shown to induce programmed cell death in certain cell lines. For example, a ferulamide derivative, which shares some structural motifs with substituted phenethylamines, was found to induce apoptosis and cell cycle arrest in a human leukemia cell line (HL-60). It is important to note that the cellular context and the specific chemical structure are critical determinants of whether a compound will have pro-apoptotic or anti-apoptotic effects. For instance, in one study, amphetamine was found to enhance the survival of human neuronal (SH-SY5Y) and monocytic (U-937) cell lines at various concentrations. researchgate.net

Table 2: Potential Cellular Responses to Substituted Phenethylamine Analogues

| Cellular Response | Model System/Cell Line | Observed Effect |

| Signal Transduction | HEK293 cells expressing TAAR1 | Increased intracellular cAMP, phosphorylation of ERK and CREB. nih.gov |

| Cell Survival | Human neuroblastoma SH-SY5Y and monocytic U-937 cells | Amphetamine enhanced cell survival at certain concentrations. researchgate.net |

| Apoptosis Induction | Human leukemia HL-60 cells | A structurally related ferulamide derivative induced apoptosis and cell cycle arrest. |

Pioneering the Future of a Niche Molecule: Emerging Research and Future Pathways for this compound

While extensive, publicly available research specifically detailing the applications of this compound is currently limited, its structural features suggest potential avenues for exploration across various scientific domains. This article outlines prospective research directions for this compound, based on established principles in chemical biology, synthetic chemistry, materials science, computational chemistry, and preclinical drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.